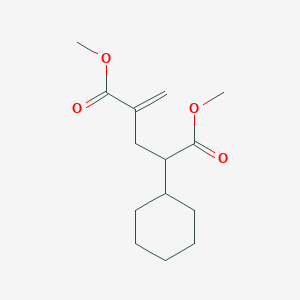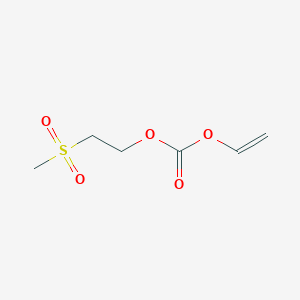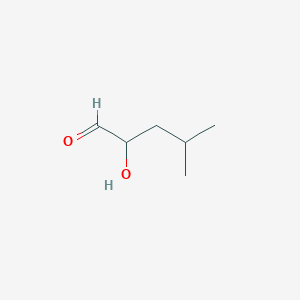![molecular formula C24H18O6 B14245029 1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] CAS No. 185436-22-0](/img/structure/B14245029.png)
1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] is a complex organic compound with a unique structure that includes two benzodioxole groups attached to a central phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] typically involves the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . This reaction forms the benzodioxole groups, which are then attached to the phenylene ring through further chemical reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and antimicrobial therapies.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] involves its interaction with various molecular targets and pathways. The benzodioxole groups can interact with biological molecules, leading to antioxidant and antibacterial effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diacetylbenzene: This compound has a similar phenylene core but lacks the benzodioxole groups.
1,1’-(1,4-Phenylene)bis(thiourea): This compound features thiourea groups instead of benzodioxole groups.
1,2-Diphenoxyethane: This compound has a similar ether linkage but a different overall structure.
Uniqueness
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] is unique due to its combination of benzodioxole groups and a central phenylene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
185436-22-0 |
|---|---|
Formule moléculaire |
C24H18O6 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-2-yl)-1-[4-[2-(1,3-benzodioxol-2-yl)acetyl]phenyl]ethanone |
InChI |
InChI=1S/C24H18O6/c25-17(13-23-27-19-5-1-2-6-20(19)28-23)15-9-11-16(12-10-15)18(26)14-24-29-21-7-3-4-8-22(21)30-24/h1-12,23-24H,13-14H2 |
Clé InChI |
UTHRJJSFYZQIDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC(O2)CC(=O)C3=CC=C(C=C3)C(=O)CC4OC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


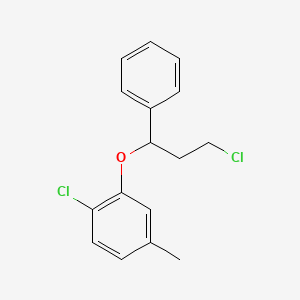
![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
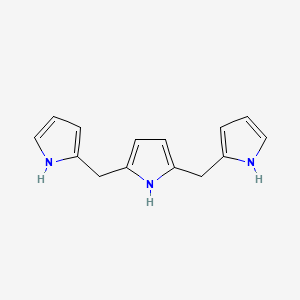
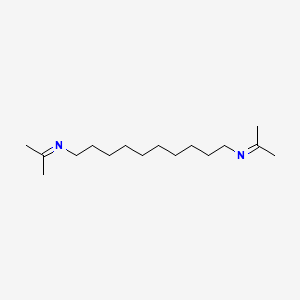
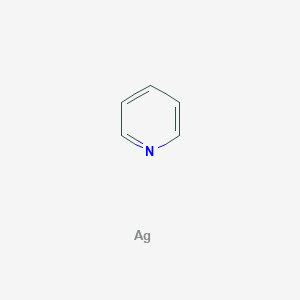
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)

